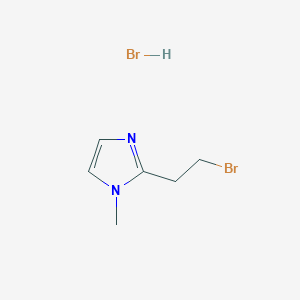
2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Overview
Description
“2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide” is likely a brominated derivative of imidazole. Imidazole is a heterocyclic compound, and it’s a part of many important biologically active molecules, such as histidine and histamine .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds, such as 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine, have been synthesized through conjugate addition to alkyl acrylates .Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring substituted at the 2-position with a bromoethyl group and a methyl group at the 1-position. The exact structure would need to be confirmed with spectroscopic methods such as NMR .Chemical Reactions Analysis
The bromine atom in the bromoethyl group is likely to be reactive, as bromine is a good leaving group. This could make the compound useful in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other brominated imidazoles. It would likely be a solid at room temperature .Scientific Research Applications
Chemical Synthesis
2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide and its derivatives are extensively used in chemical syntheses. For example, Lobana et al. (2011) demonstrated the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide, a process that involves the extrusion of sulfur and the oxidation of Cu(I) to Cu(II) (Lobana, Sultana, & Butcher, 2011).
Radiosensitization and Prodrug Development
Compounds related to this compound have been explored for their potential in radiosensitization and as prodrugs for cancer therapy. Suto et al. (1991) reported an improved synthesis of the dual-function radiosensitizer alpha-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol, which had shown promising radiosensitizing activity in preclinical models (Suto, Stier, & Werbel, 1991). Additionally, Jenkins et al. (1990) synthesized alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs, with a focus on improving the biological activity and rate of ring closure under physiological conditions (Jenkins et al., 1990).
Carbon Dioxide Capture
In the field of environmental science, research has been conducted on the application of imidazole derivatives for carbon dioxide capture. Bates et al. (2002) described a process where 1-butyl imidazole reacted with 3-bromopropylamine hydrobromide, yielding an ionic liquid that can reversibly sequester CO2 as a carbamate salt. This ionic liquid proved to be efficient and comparable to commercial amine sequestering reagents for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).
Synthesis of Bioactive Compounds
Imidazole derivatives are also significant in synthesizing bioactive compounds. Bellina et al. (2008) reported the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, which exhibited high cytotoxicity against human tumor cell lines, marking them as potential antitumor agents (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Synthesis of Novel Heterocyclic Systems
Amosova et al. (2018) utilized 2-(bromoethyl)-1,3-thiaselenole and 1-methyl-1H-imidazol-2-thiol for the regioselective synthesis of novel heterocyclic systems. These reactions, which involve C-S and C-N bond formation, have potential for producing biologically active heterocyclic systems (Amosova, Filippov, Potapov, Makhaeva, & Albanov, 2018).
Mechanism of Action
Target of Action
It’s known that this compound can be used as a reactant in various chemical reactions .
Mode of Action
It’s known to be used as a reactant in the synthesis of other compounds .
Biochemical Pathways
It’s used in the synthesis of thiazolines and thiazines via tandem s-alkylation-cyclodeamination of thioamides/haloamines .
Pharmacokinetics
It’s known that this compound is soluble in water and methanol , which could potentially influence its bioavailability.
Result of Action
It’s known to be used in the synthesis of other compounds .
Action Environment
It’s known that this compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide plays a crucial role in biochemical reactions due to its ability to act as an alkylating agent. This compound interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds. For instance, it can react with nucleophilic sites on proteins, leading to modifications that can alter protein function. The interaction with enzymes often results in the inhibition or activation of enzymatic activity, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may induce changes in the expression of genes involved in stress responses or metabolic pathways. Additionally, this compound can affect cellular metabolism by modifying key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. This compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. These modifications can result in changes in the structure and function of the target molecules. For example, the alkylation of DNA by this compound can lead to mutations or the inhibition of DNA replication and transcription .
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade over time, especially when exposed to light or moisture. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including long-term changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can be toxic, leading to adverse effects such as organ damage or systemic toxicity. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modify enzymes involved in key metabolic processes, leading to changes in metabolic flux and the levels of specific metabolites. For example, it may inhibit enzymes in the glycolytic pathway, resulting in altered glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to specific transporters may facilitate the uptake of this compound into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it can interact with target biomolecules. For example, it may localize to the nucleus, where it can modify DNA and influence gene expression. The specific localization of this compound can significantly impact its activity and function within the cell .
Properties
IUPAC Name |
2-(2-bromoethyl)-1-methylimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHXQVKBDOCOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803597-83-2 | |
| Record name | 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


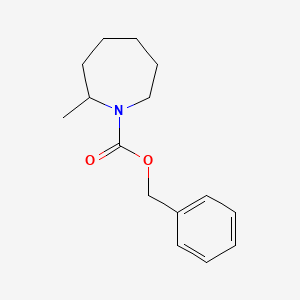

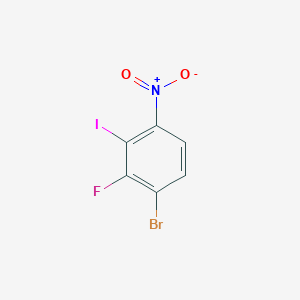
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)

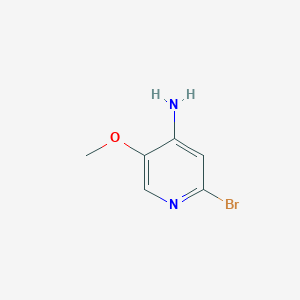

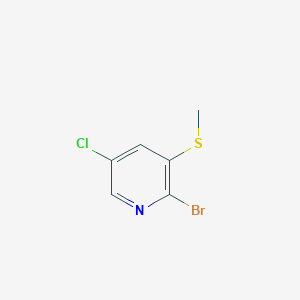
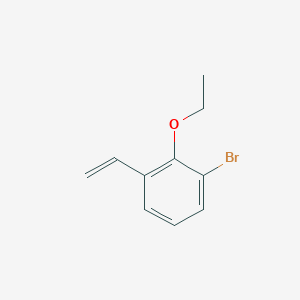

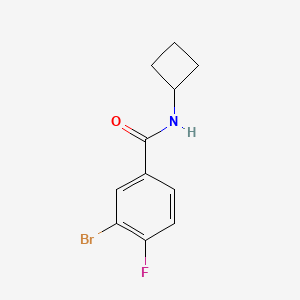
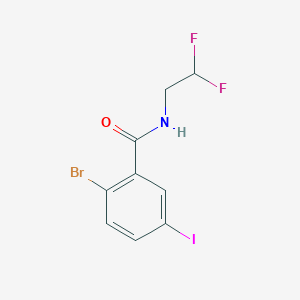
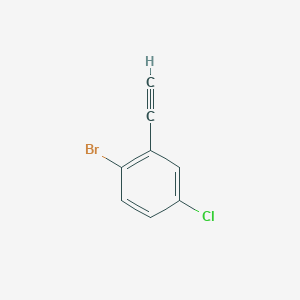
![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)
